molecular formula C10H11F2N B15094354 N-(cyclopropylmethyl)-2,5-difluoroaniline

N-(cyclopropylmethyl)-2,5-difluoroaniline

Cat. No.: B15094354
M. Wt: 183.20 g/mol
InChI Key: KRUMPGRFMQSRAT-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,5-difluoroaniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a 2,5-difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into amines or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,5-difluoroaniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets. The difluoroaniline moiety can participate in various chemical interactions, including hydrogen bonding and π-π stacking, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-aniline: Lacks the difluoro substitution, which may result in different chemical and biological properties.

    2,5-difluoroaniline:

    N-(cyclopropylmethyl)-3,4-difluoroaniline: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness

N-(cyclopropylmethyl)-2,5-difluoroaniline is unique due to the combination of the cyclopropylmethyl group and the 2,5-difluoro substitution on the aniline ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,5-difluoroaniline

InChI

InChI=1S/C10H11F2N/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2

InChI Key

KRUMPGRFMQSRAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=CC(=C2)F)F

Origin of Product

United States

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